
1-(4,5-Diaminothiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Diaminothiophen-2-yl)ethanone is an organic compound featuring a thiophene ring substituted with two amino groups and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Diaminothiophen-2-yl)ethanone typically involves the reaction of 2-acetylthiophene with ammonia or an amine under specific conditions. One common method includes the use of hydroxylamine hydrochloride and pyridine in ethanol, followed by heating and subsequent purification steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,5-Diaminothiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4,5-Diaminothiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 1-(4,5-Diaminothiophen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
1-(4,5-Dihydro-2-thiazolyl)ethanone: This compound features a thiazole ring instead of a thiophene ring and has different chemical properties and reactivity.
1-(4-Chlorothiophen-2-yl)ethanone:
Uniqueness: The combination of the thiophene ring and ethanone group also contributes to its distinct properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C6H8N2OS |
|---|---|
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
1-(4,5-diaminothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,7-8H2,1H3 |
Clave InChI |
KLAHAPGMZJOCLN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(S1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)
![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)


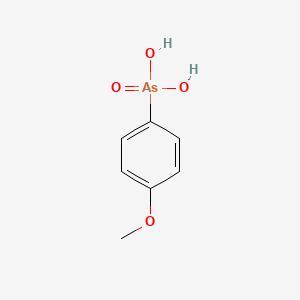
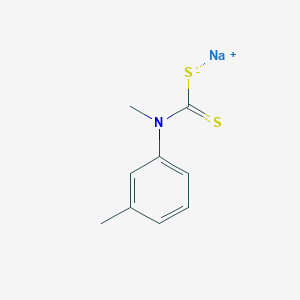
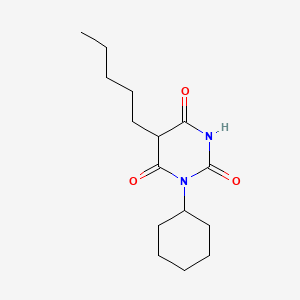
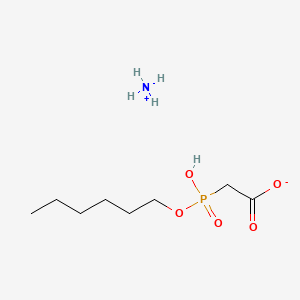
![1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile](/img/structure/B13806908.png)
![N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine](/img/structure/B13806913.png)
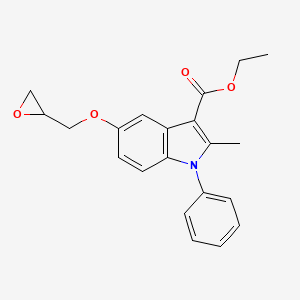
![Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-](/img/structure/B13806931.png)

![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
